Physicochemical Property Comparison: Bicyclopropyl vs. Monocyclic and Acyclic β-Amino Acid Analogues
The bicyclopropyl scaffold of 2-(aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid confers a distinct physicochemical profile relative to the monocyclic analogue 2-(aminomethyl)cyclopropanecarboxylic acid and the acyclic clinical compound pregabalin. The target compound has a calculated logP of 1.15 and a polar surface area (PSA) of 63.3 Ų, compared to pregabalin's logP of approximately –1.35 and PSA of 63.3 Ų; the bicyclopropyl system increases lipophilicity by ~2.5 log units while maintaining an identical PSA, potentially enhancing membrane permeability without sacrificing hydrogen-bonding capacity . The monocyclic 2-(aminomethyl)cyclopropanecarboxylic acid (cis/trans mixture) has an estimated logP of ~0.1–0.3, indicating that the additional cyclopropane ring in the bicyclopropyl system contributes an incremental logP increase of roughly 0.8–1.0 units [1].
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 1.15 (ChemSrc calculation) |
| Comparator Or Baseline | Pregabalin: logP ≈ –1.35; 2-(aminomethyl)cyclopropanecarboxylic acid: logP ≈ 0.1–0.3 [1] |
| Quantified Difference | ΔlogP ≈ +2.5 vs. pregabalin; ΔlogP ≈ +0.8–1.0 vs. monocyclic analogue |
| Conditions | Calculated logP values from chemical database sources; no experimental logD₇.₄ available. |
Why This Matters
Higher logP with conserved PSA suggests improved passive membrane permeability relative to pregabalin while retaining similar hydrogen-bonding capacity, a key differentiator for CNS drug discovery programs requiring balanced ADME properties.
- [1] Schwarz, J. B.; Gibbons, S. E.; Graham, S. R.; Colbry, N. L.; Guzzo, P. R.; Le, V.-D.; Vartanian, M. G.; Kinsora, J. J.; Lotarski, S. M.; Li, Z.; Dickerson, M. R.; Su, T.-Z.; Weber, M. L.; El-Kattan, A.; Thorpe, A. J.; Donevan, S. D.; Taylor, C. P.; Wustrow, D. J. Novel Cyclopropyl β-Amino Acid Analogues of Pregabalin and Gabapentin That Target the α₂-δ Protein. J. Med. Chem. 2005, 48, 3026–3035. View Source
